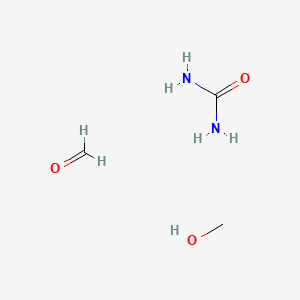
Formaldehyde;methanol;urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, methanol, and urea are three distinct compounds that, when combined, form a versatile and widely used resin known as urea-formaldehyde resin. Formaldehyde is the simplest aldehyde, a colorless gas with a pungent odor, and is highly reactive. Methanol, also known as wood alcohol, is a simple alcohol with a wide range of industrial applications. Urea is an organic compound with the formula CO(NH₂)₂, commonly used in fertilizers. The combination of these three compounds results in a resin that is extensively used in adhesives, particle boards, and other industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Urea-formaldehyde resins are typically synthesized through a two-stage reaction process. The first stage involves the reaction of formaldehyde with urea under alkaline conditions to form methylolureas. In the second stage, the reaction mixture is acidified to promote condensation reactions, leading to the formation of the polymer network . Methanol is often used as a stabilizer in the formaldehyde solution to prevent premature polymerization .
Industrial Production Methods
In industrial settings, urea-formaldehyde resins are produced using formaldehyde solutions with varying concentrations. Standard formaldehyde solutions with a concentration of 37% are commonly used, with methanol added as an inhibitor. Higher concentration formaldehyde solutions (up to 45%) can also be used, which do not require additional methanol . The production process involves careful control of reaction conditions to ensure the desired properties of the final resin product.
Analyse Chemischer Reaktionen
Types of Reactions
Urea-formaldehyde resins undergo various chemical reactions, including:
Condensation Reactions: The primary reaction in the formation of urea-formaldehyde resins is the condensation of formaldehyde with urea to form a polymer network.
Oxidation and Reduction: Formaldehyde can undergo oxidation to formic acid and reduction to methanol.
Substitution Reactions: Formaldehyde can react with ammonia to form formamidine and water.
Common Reagents and Conditions
Alkaline Conditions: Used in the initial stage of urea-formaldehyde resin synthesis to form methylolureas.
Acidic Conditions: Used in the second stage to promote condensation reactions and polymer formation.
Major Products
Urea-Formaldehyde Resin: The primary product formed from the reaction of formaldehyde, methanol, and urea.
Formic Acid and Methanol: Products of the oxidation and reduction reactions of formaldehyde.
Wissenschaftliche Forschungsanwendungen
Urea-formaldehyde resins have a wide range of scientific research applications, including:
Chemistry: Used as adhesives in the production of particle boards, plywood, and other composite materials.
Biology: Utilized in the preservation of biological specimens due to its disinfectant properties.
Medicine: Employed in the production of medical devices and as a disinfectant.
Industry: Extensively used in the production of laminates, textiles, and foundry sand molds.
Wirkmechanismus
The mechanism of action of urea-formaldehyde resins involves the formation of a polymer network through condensation reactions between formaldehyde and urea. The initial reaction forms methylolureas, which then undergo further condensation to form a cross-linked polymer structure . This polymer network provides the resin with its characteristic properties, such as high tensile strength, moisture resistance, and thermal stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melamine-Formaldehyde Resin: Similar to urea-formaldehyde resin but uses melamine instead of urea.
Phenol-Formaldehyde Resin: Uses phenol instead of urea, providing superior mechanical properties and chemical resistance.
Uniqueness
Urea-formaldehyde resin is unique due to its low cost, fast curing time, and versatility in various applications. it has limitations in terms of moisture resistance compared to melamine-formaldehyde and phenol-formaldehyde resins .
Eigenschaften
CAS-Nummer |
37999-54-5 |
|---|---|
Molekularformel |
C3H10N2O3 |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
formaldehyde;methanol;urea |
InChI |
InChI=1S/CH4N2O.CH4O.CH2O/c2-1(3)4;2*1-2/h(H4,2,3,4);2H,1H3;1H2 |
InChI-Schlüssel |
JHFIZECAWVZING-UHFFFAOYSA-N |
Kanonische SMILES |
CO.C=O.C(=O)(N)N |
Verwandte CAS-Nummern |
37999-54-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


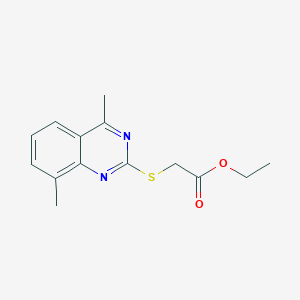
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
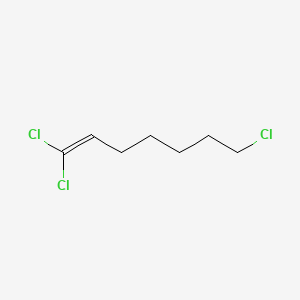
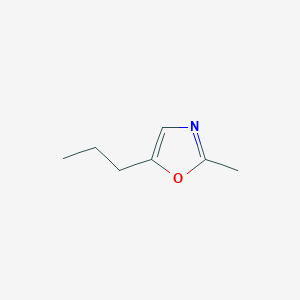
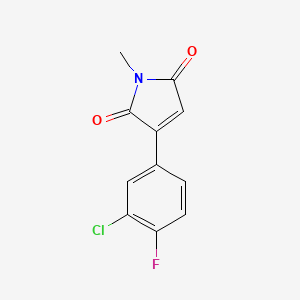


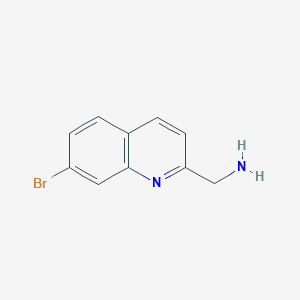
![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
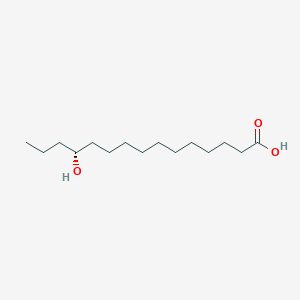
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)

